Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate
Overview
Description
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate typically involves the bromination of 5-hydroxy-2-pyridinecarboxylic acid followed by esterification. One common method includes the following steps:
Bromination: 5-hydroxy-2-pyridinecarboxylic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting 6-bromo-5-hydroxy-2-pyridinecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination and esterification processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.
Reduction: Reducing agents (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 6-bromo-5-oxo-2-pyridinecarboxylate.
Reduction: 6-bromo-5-hydroxy-2-pyridinemethanol.
Scientific Research Applications
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Lacks the hydroxyl group at the 5-position.
Methyl 5-hydroxy-2-pyridinecarboxylate: Lacks the bromine atom at the 6-position.
Methyl 6-chloro-5-hydroxy-2-pyridinecarboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHSGPZDJCNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570955 | |
Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170235-19-5 | |
Record name | 2-Pyridinecarboxylic acid, 6-bromo-5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170235-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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